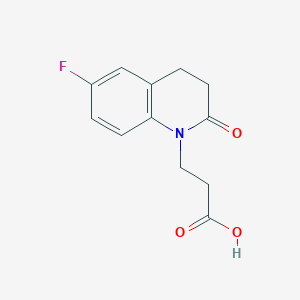

3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Übersicht

Beschreibung

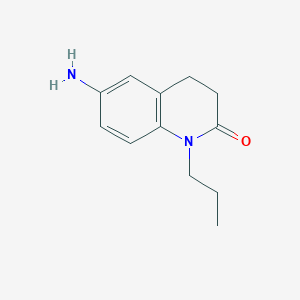

“3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid” is a chemical compound with the molecular formula C12H12NO3F and a molecular weight of 237.22 . It is available for purchase online .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline ring attached to a propanoic acid group . The presence of a fluorine atom and an oxo group in the ring structure may influence its reactivity and interactions with other molecules.Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.22 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability might not be readily available in the literature.Wissenschaftliche Forschungsanwendungen

Analytical Methods for Quality Control

3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid and its derivatives exhibit potential as active pharmaceutical ingredients (APIs), particularly in the realm of antimicrobial drugs. These compounds share molecular similarities with fluoroquinolone antibiotics, making them promising scaffolds for developing new antimicrobials. Analytical methods, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, have been applied for the quality control of these APIs, identifying specific related substances and by-products of synthesis which are crucial for ensuring the purity and efficacy of pharmaceutical products Zubkov et al., 2016.

Fluorescent Labeling and Biomedical Analysis

The compound 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. This characteristic makes it highly valuable for biomedical analysis, where it serves as a fluorescent labeling reagent for the determination of carboxylic acids. Its stability against light and heat, along with minimal influence from pH changes, positions it as a versatile tool in the detection and analysis of various biomolecules Hirano et al., 2004.

Antibacterial Activity

The antibacterial efficacy of derivatives containing five- and six-membered heterocyclic substituents, like oxazoline and oxazine, at the 7-position of the quinolone core has been explored. These studies demonstrate the structure-activity relationships (SAR) of these compounds, revealing that certain oxazole substituents with a 2-methyl group exhibit the highest in vitro potency. This line of research underscores the potential of these derivatives in combating Gram-positive bacterial strains, contributing valuable insights into the development of new antibiotics Cooper et al., 1990.

Eigenschaften

IUPAC Name |

3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-9-2-3-10-8(7-9)1-4-11(15)14(10)6-5-12(16)17/h2-3,7H,1,4-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSHPXNIUZXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)

![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)

![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)